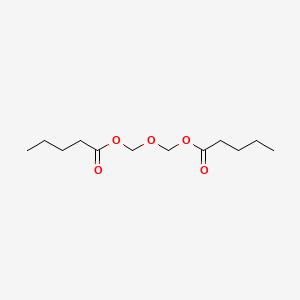

Oxybis(methylene) dipentanoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

40657-33-8 |

|---|---|

Molekularformel |

C12H22O5 |

Molekulargewicht |

246.303 |

IUPAC-Name |

pentanoyloxymethoxymethyl pentanoate |

InChI |

InChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3 |

InChI-Schlüssel |

XISUWKGHCJOYJT-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OCOCOC(=O)CCCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Oxybis Methylene Dipentanoate

Esterification Pathways for Oxybis(methylene) dipentanoate Synthesis

The formation of the ester linkages in oxybis(methylene) dipentanoate can be accomplished through several synthetic routes, including direct esterification, transesterification, and acylation strategies. The choice of method often depends on the availability and stability of the starting materials, as well as the desired reaction conditions and yield.

Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental approach to synthesizing oxybis(methylene) dipentanoate. masterorganicchemistry.com This method involves the reaction of two equivalents of pentanoic acid with one equivalent of di(hydroxymethyl) ether in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the diester, it is common practice to either use an excess of one of the reactants or to remove the water formed during the reaction, for instance, through azeotropic distillation. masterorganicchemistry.com

The general reaction can be depicted as follows:

2 CH₃(CH₂)₃COOH + HOCH₂OCH₂OH ⇌ CH₃(CH₂)₃COOCH₂OCH₂OOC(CH₂)₃CH₃ + 2 H₂O

The precursor diol, di(hydroxymethyl) ether, is a key but potentially unstable intermediate. It can be synthesized, but its handling requires care.

Representative data for the direct esterification of diols with carboxylic acids is presented in the table below, illustrating typical reaction conditions and yields.

| Carboxylic Acid | Diol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Adipic Acid | Ethylene Glycol | Sulfuric Acid | Not Specified | Not Specified | High |

| Various | Various | Graphene Oxide | Not Specified | Not Specified | Good |

| Various | Oligoethylene Glycols | Al₂O₃/MeSO₃H | Not Specified | Not Specified | Excellent |

This table presents generalized data for esterification reactions of diols and dicarboxylic acids to illustrate the principles of direct esterification.

Transesterification offers an alternative pathway to oxybis(methylene) dipentanoate, involving the reaction of a pentanoate ester with di(hydroxymethyl) ether. wikipedia.org For instance, methyl pentanoate or ethyl pentanoate could be reacted with the diol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The equilibrium of this reaction is driven forward by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. wikipedia.org

The general reaction is as follows:

2 CH₃(CH₂)₃COOR' + HOCH₂OCH₂OH ⇌ CH₃(CH₂)₃COOCH₂OCH₂OOC(CH₂)₃CH₃ + 2 R'OH (where R' is a small alkyl group)

This method is particularly useful in large-scale industrial processes, such as in the production of polyesters where diesters are reacted with diols. wikipedia.org

A more reactive and often higher-yielding approach to the synthesis of oxybis(methylene) dipentanoate involves the use of more reactive derivatives of pentanoic acid, such as pentanoyl chloride (valeroyl chloride) or pentanoic anhydride (B1165640). These acylation agents react readily with di(hydroxymethyl) ether to form the desired diester.

When pentanoyl chloride is used, the reaction typically produces hydrochloric acid as a byproduct, which is often neutralized by the addition of a base, such as pyridine. The reaction with pentanoic anhydride yields pentanoic acid as a byproduct. These reactions are generally faster and less reversible than direct esterification.

The reactions can be represented as:

2 CH₃(CH₂)₃COCl + HOCH₂OCH₂OH → CH₃(CH₂)₃COOCH₂OCH₂OOC(CH₂)₃CH₃ + 2 HCl

(CH₃(CH₂)₃CO)₂O + HOCH₂OCH₂OH → CH₃(CH₂)₃COOCH₂OCH₂OOC(CH₂)₃CH₃ + CH₃(CH₂)₃COOH

Role of Catalysis in Enhancing Synthetic Yields and Selectivity

Acid catalysts are commonly used in direct esterification and transesterification reactions. masterorganicchemistry.comwikipedia.org Strong mineral acids like sulfuric acid and hydrochloric acid, as well as solid acid catalysts such as acidic resins and zeolites, are effective. masterorganicchemistry.comorganic-chemistry.org The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The use of solid acid catalysts offers advantages in terms of easier separation from the reaction mixture and potential for recycling. organic-chemistry.org

The following table provides examples of acid-catalyzed esterification of diols, demonstrating the variety of catalysts and conditions that can be employed.

| Diol | Carboxylic Acid/Derivative | Catalyst | Yield (%) |

| 1,4-Butanediol | Dimethyl Terephthalate | Various | High |

| Various | Various Carboxylic Acids | Graphene Oxide | Good |

| Ethylene Glycol | Adipic Acid | Sulfuric Acid | High |

This table illustrates the application of acid catalysis in the synthesis of diesters from diols.

Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for the synthesis of esters. google.commedcraveonline.com Lipases can catalyze esterification reactions under mild conditions, which can be advantageous for sensitive substrates. medcraveonline.com These biocatalysts can be used in organic solvents or in solvent-free systems and often exhibit high regioselectivity and chemoselectivity. medcraveonline.comnih.gov The use of immobilized enzymes further simplifies the purification process as the catalyst can be easily recovered and reused. mdpi.com

The enzymatic synthesis of oxybis(methylene) dipentanoate would involve the reaction of pentanoic acid with di(hydroxymethyl) ether in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), which is a commonly used and versatile biocatalyst for ester synthesis. nih.gov

The table below showcases the effectiveness of enzyme catalysis in the esterification of various alcohols and carboxylic acids, highlighting the high conversion rates achievable.

| Enzyme | Alcohol | Carboxylic Acid | Conversion (%) |

| PFL-octyl-silica | 1-Butanol | Butyric Acid | >95 |

| PFL-octyl-silica | 1-Hexanol | Acetic Acid | >95 |

| Lipozyme TLIM | Ethanol | Cinnamic Acid | 86 |

| Novozym 435 | Butanol | Cinnamic Acid | 46 |

This table provides representative data for enzyme-catalyzed ester synthesis, demonstrating the potential for high yields under mild conditions. mdpi.commedcraveonline.com

In-Depth Analysis of Oxybis(methylene) dipentanoate Reveals Scant Publicly Available Scientific Data

Despite a comprehensive investigation into the chemical compound Oxybis(methylene) dipentanoate, a thorough review of publicly accessible scientific literature and patent databases has yielded no specific information regarding its synthesis, purification, or the application of advanced chemical principles to its production.

The inquiry, structured to explore detailed aspects of the compound's chemistry, sought to elaborate on its synthetic methodologies, precursor chemistry, and purification protocols. The intended scope was to cover emerging catalytic systems, novel multi-component reaction pathways, and the integration of green chemistry principles in its synthesis, as well as specific techniques for its isolation and refinement.

Consequently, a detailed discussion on emerging catalytic systems, including homogeneous, heterogeneous, or enzymatic catalysts for sustainable production routes of Oxybis(methylene) dipentanoate, cannot be provided due to a lack of specific research in this area. Similarly, the exploration of novel synthetic routes via multi-component reactions, a modern approach to chemical synthesis for building complex molecules in a single step, yielded no results pertaining to this particular compound.

The investigation into purification and isolation methodologies also proved fruitless. There is no available information on the use of chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), for the separation and refinement of high-purity Oxybis(methylene) dipentanoate. Likewise, specific crystallization and distillation protocols for its isolation have not been described in the available literature.

Finally, while the principles of green chemistry are broadly applicable to chemical synthesis, their specific application to the synthesis of Oxybis(methylene) dipentanoate, including the use of renewable feedstocks, atom economy considerations, and the use of environmentally benign solvents and catalysts, remains undocumented.

The absence of information suggests that Oxybis(methylene) dipentanoate is either a compound that has not been extensively studied, is known by a different, less common name that is not indexed in major databases, or its synthesis and properties are described in proprietary, non-public industrial documents. Therefore, a scientifically rigorous article adhering to the requested detailed outline cannot be generated at this time.

Advanced Reaction Mechanisms and Chemical Transformations Involving Oxybis Methylene Dipentanoate

Hydrolytic Cleavage Mechanisms of Ester Bonds in Varied Chemical Environments

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction of esters. For Oxybis(methylene) dipentanoate, this process involves the cleavage of the ester linkages to yield pentanoic acid and the corresponding diol, 2,2'-[oxybis(methylene)]bis(2-hydroxymethyl-1,3-propanediol). The mechanism and kinetics of this hydrolysis are highly dependent on the chemical environment, particularly the presence of acid or base catalysts, or enzymatic agents.

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

The acid-catalyzed hydrolysis of esters is a reversible process, representing the reverse of Fischer esterification. researchgate.net The reaction is typically slow at neutral pH but is significantly accelerated in the presence of a strong acid. For sterically hindered esters like those derived from neopentyl alcohols, the reaction mechanism and rate can be influenced by the bulky groups surrounding the reaction center. ucoz.compurdue.edu

The generally accepted mechanism for acid-catalyzed ester hydrolysis is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com This pathway involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. sparkl.meaxichem.com.au

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. sparkl.menumberanalytics.com

Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original alcohol portion of the ester.

Elimination of the Leaving Group: The protonated alcohol is eliminated as a leaving group, regenerating the carbonyl group of the carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). sparkl.me

Due to the steric hindrance provided by the neopentyl structure of the dipentaerythritol (B87275) core in Oxybis(methylene) dipentanoate, the rate of hydrolysis may be slower compared to less hindered esters. ucoz.com The bulky groups can impede the approach of the water nucleophile to the carbonyl carbon. numberanalytics.com In some cases, particularly with highly hindered esters in strongly acidic conditions, an alternative AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) may occur, which involves the formation of a stable carbocation from the alcohol portion. ucoz.com However, for primary esters like Oxybis(methylene) dipentanoate, the AAC2 mechanism is generally favored.

Table 1: General Kinetic Observations for Acid-Catalyzed Hydrolysis of Sterically Hindered Esters

| Ester Type | Relative Rate | Influencing Factors |

|---|---|---|

| Primary Esters | Moderate | Steric hindrance around the carbonyl group. |

| Secondary Esters | Slow | Increased steric hindrance. |

| Tertiary Esters | Very Slow (AAC2) or Fast (AAL1) | Mechanism dependent on carbocation stability. |

Base-Catalyzed Hydrolysis Kinetics and Mechanism

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. researchgate.netacs.org The mechanism is typically a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. union.edu

The steps involved are:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. acs.orgeuropa.eu

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the alkoxide ion (RO⁻) is eliminated as the leaving group.

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion in an irreversible acid-base reaction. This step forms a carboxylate salt and the alcohol, driving the reaction to completion. europa.eu

For sterically hindered esters, the rate of saponification can be significantly reduced. union.edu The bulky structure of the dipentaerythritol backbone in Oxybis(methylene) dipentanoate will likely hinder the initial attack of the hydroxide ion. union.edu

While specific kinetic data for Oxybis(methylene) dipentanoate is scarce, the general principles of saponification for hindered esters apply.

Table 2: Factors Affecting Base-Catalyzed Hydrolysis of Esters

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Steric Hindrance | Decreases rate | Impedes nucleophilic attack of OH⁻ on the carbonyl carbon. union.edu |

| Electron-withdrawing groups | Increases rate | Increases the electrophilicity of the carbonyl carbon. numberanalytics.com |

| Temperature | Increases rate | Provides sufficient energy to overcome the activation barrier. |

Enzymatic Hydrolysis Pathways and Substrate Specificity

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters under mild conditions with high specificity. acs.org The hydrolysis of polyol esters by enzymes is a field of active research, especially in the context of biolubricants and food science. mdpi.comeuropa.eu

The enzymatic hydrolysis of esters like Oxybis(methylene) dipentanoate is influenced by several factors:

Enzyme Specificity: Different lipases exhibit different substrate specificities. For instance, Candida antarctica lipase (B570770) B (CALB) is known to be effective in the hydrolysis of various esters, including some that are sterically hindered. acs.orgmdpi.com

Steric Hindrance: The rate of enzymatic hydrolysis is generally slower for esters with significant steric bulk around the ester bond. axichem.com.auemerginginvestigators.org Studies on pentaerythritol (B129877) esters have shown that their rate of hydrolysis by pancreatic lipase is significantly slower than that of glycerol (B35011) esters. europa.eueuropa.eu The multiple ester groups and the complex structure of dipentaerythritol esters suggest that enzymatic hydrolysis would proceed at a slow rate. europa.eu

Reaction Conditions: The activity and stability of the enzyme are dependent on pH, temperature, and the solvent system. acs.org

The mechanism of lipase-catalyzed hydrolysis typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Table 3: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Pentaerythritol Esters

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Pentaerythritol tetraoleate | PPL | 0.44 ± 0.04 | 0.48 ± 0.01 | 1.09 ± 0.11 |

| Pentaerythritol tetraoleate | CALB | 0.35 ± 0.02 | 0.53 ± 0.01 | 1.51 ± 0.09 |

| Pentaerythritol tetrapelargonate | PPL | 0.43 ± 0.03 | 0.43 ± 0.01 | 1.00 ± 0.08 |

| Pentaerythritol tetrapelargonate | CALB | 0.32 ± 0.03 | 0.49 ± 0.01 | 1.53 ± 0.16 |

Data adapted from a study on pentaerythritol esters, which are structurally related to dipentaerythritol esters. PPL: Porcine pancreas lipase; CALB: Candida antarctica lipase B. mdpi.com

Transesterification Reactions with Different Alcohols and Carboxylic Acids

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol (alcoholysis) or a carboxylic acid (acidolysis). ucoz.comwur.nl This reaction is crucial for modifying the properties of esters and for the synthesis of new ester derivatives.

Mechanistic Studies of Alcoholysis and Acidolysis Reactions

Alcoholysis: The transesterification of Oxybis(methylene) dipentanoate with an alcohol (R'-OH) can be catalyzed by either an acid or a base. masterorganicchemistry.com The reaction equilibrium is typically driven forward by using a large excess of the reactant alcohol or by removing the alcohol product (in this case, the dipentaerythritol-derived diol) as it is formed. libretexts.org

Acid-Catalyzed Alcoholysis: The mechanism is very similar to acid-catalyzed hydrolysis (AAC2), with the reactant alcohol acting as the nucleophile instead of water. masterorganicchemistry.comlibretexts.org

Base-Catalyzed Alcoholysis: This mechanism involves the nucleophilic attack of an alkoxide ion (R'O⁻) on the ester's carbonyl carbon, followed by the elimination of the original alkoxide group. masterorganicchemistry.com

Acidolysis: Acidolysis involves the reaction of an ester with a carboxylic acid, resulting in the exchange of the acyl group. This reaction is typically performed at higher temperatures and can be catalyzed by acids. nih.gov The mechanism involves the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by the new carboxylic acid. The reaction is driven by the relative volatilities and concentrations of the reactants and products.

Influence of Steric and Electronic Factors on Transesterification Efficacy

The efficiency of transesterification is significantly affected by steric and electronic factors, similar to hydrolysis.

Steric Effects: The bulky neopentyl structure of the dipentaerythritol core in Oxybis(methylene) dipentanoate presents considerable steric hindrance. purdue.eduresearchgate.net This will decrease the rate of transesterification by impeding the approach of the incoming alcohol or carboxylic acid nucleophile to the ester carbonyl centers. ijcce.ac.irgoogle.com Reactions involving sterically hindered alcohols as reactants will be particularly slow. researchgate.net

Electronic Effects: The electronic nature of the reactant alcohol or carboxylic acid can influence the reaction rate. Electron-donating groups on the incoming nucleophile can increase its nucleophilicity and potentially accelerate the reaction, while electron-withdrawing groups can have the opposite effect. Conversely, electron-withdrawing groups on the acyl portion of the ester can make the carbonyl carbon more electrophilic and more susceptible to attack.

Research on polyol esters has shown that achieving complete transesterification can be challenging due to steric repulsion from the already substituted groups on the polyol backbone. ijcce.ac.ir

Table 4: General Influence of Reactant Structure on Transesterification Efficacy

| Reactant | Steric Hindrance | Electronic Character | Effect on Efficacy |

|---|---|---|---|

| Alcohol (Alcoholysis) | Primary > Secondary > Tertiary | Electron-donating groups increase nucleophilicity | Less hindered, more nucleophilic alcohols lead to higher efficacy. |

| Carboxylic Acid (Acidolysis) | Less hindered acids react faster | Electron-withdrawing groups can increase reactivity of the acid | Steric factors are often dominant in controlling the reaction rate. nih.gov |

Nucleophilic Acyl Substitution Reactions at the Ester Linkage

The most prominent reaction pathway for oxybis(methylene) dipentanoate involves nucleophilic acyl substitution at the electrophilic carbonyl carbons of its two ester groups. libretexts.orgunizin.org The general mechanism proceeds through a tetrahedral alkoxide intermediate, which then collapses, expelling the oxybis(methylene) alkoxide portion as a leaving group. unizin.org The reactivity of the carboxylic acid derivative is influenced by the stability of the leaving group and the electrophilicity of the carbonyl carbon. libretexts.org

Key reactions include:

Hydrolysis: In the presence of water, particularly with acid or base catalysis, the ester groups are hydrolyzed. Acid catalysis protonates the carbonyl oxygen, activating the carbon for nucleophilic attack by water. Base catalysis involves the direct attack of a hydroxide ion, a stronger nucleophile, on the carbonyl carbon. The ultimate products are two equivalents of pentanoic acid and the unstable bis(hydroxymethyl) ether, which typically decomposes to formaldehyde (B43269) and water.

Transesterification: Reaction with an alcohol (R'-OH), usually under acidic or basic conditions, results in the substitution of the original alkoxide group with a new one, yielding a different ester and the corresponding alcohol from the leaving group.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields amides. This reaction is generally slower than hydrolysis or transesterification and may require heating. The amine attacks the carbonyl carbon, and after proton transfer steps, the alkoxide is eliminated. chemistrytalk.org

The outcomes of these reactions are summarized in the table below.

| Reaction Type | Nucleophile | Catalyst | Primary Products |

| Hydrolysis | Water (H₂O) | Acid (H⁺) or Base (OH⁻) | Pentanoic Acid, Formaldehyde, Water |

| Transesterification | Alcohol (R'-OH) | Acid (H⁺) or Base (OR'⁻) | Pentyl pentanoate (or other R'-pentanoate), Pentanol |

| Aminolysis | Amine (R'NH₂) | None or Heat | N-Substituted pentanamide, Pentanol |

Electrophilic Reactions and Derivatization at Non-Ester Sites

The non-ester portions of oxybis(methylene) dipentanoate are generally not susceptible to electrophilic attack under standard conditions. The molecule lacks electron-rich aromatic rings or carbon-carbon double bonds that typically engage in electrophilic reactions.

α-Carbon Reactivity: The α-carbons (adjacent to the carbonyl groups) on the pentanoate chains possess some acidity. However, forming an enolate for subsequent reaction with an electrophile is less favorable than for ketones or aldehydes and requires a very strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to deprotonate them effectively without simply attacking the carbonyl center.

Ether Linkage Reactivity: The central (-O-CH2-O-) acetal-like linkage is stable to most electrophiles but can be cleaved under harsh acidic conditions. Protonation of one of the ether oxygens would make the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack, leading to the breakdown of the central bridge.

Radical Reactions and Their Propagation Mechanisms Involving Oxybis(methylene) dipentanoate

Radical reactions involving oxybis(methylene) dipentanoate would likely proceed via hydrogen atom abstraction by a sufficiently reactive radical initiator. libretexts.org The stability of the resulting carbon-centered radical determines the most probable site of reaction. Radical chain reactions consist of initiation, propagation, and termination steps. ucr.edu

Potential sites for radical formation, in decreasing order of likely stability, are:

Methylene bridge carbons (-O-CH2-O-): Abstraction of a hydrogen atom from the central methylene groups creates a radical that is stabilized by the adjacent oxygen atoms through resonance (captodative effect).

α-Carbons of the ester groups (-C(O)-CH2-): The resulting radical is stabilized by the adjacent carbonyl group through resonance.

Other methylene carbons on the pentanoate chain: These secondary radicals are less stable than the aforementioned sites.

Terminal methyl groups: Primary radicals are the least stable and least likely to form.

A typical propagation sequence could involve the abstraction of a hydrogen atom from the dipentanoate molecule by an initiating radical (R•), followed by the new dipentanoate radical reacting with another molecule. libretexts.orgyoutube.com

| Site of H Abstraction | Structure of Resulting Radical | Primary Stabilizing Factor |

| Methylene Bridge | ...-C(O)O-CH•-O-CH2-O-... | Resonance with adjacent oxygen atom |

| Alpha-Carbon | ...-C(O)-CH•-CH2CH2CH3 | Resonance with carbonyl group |

| Secondary Chain Carbon | ...-C(O)OCH2CH2CH•-CH2CH3 | Hyperconjugation (Secondary Radical) |

Polymerization Reactions and Polymerization Initiation

The structure of oxybis(methylene) dipentanoate does not lend itself to serving as a traditional monomer in polymerization reactions.

Polycondensation is a type of step-growth polymerization that requires monomers to possess at least two reactive functional groups that can form a new bond with the elimination of a small molecule like water. libretexts.orgresearchgate.net Typical bifunctional monomers include diols, dicarboxylic acids, and diamines. gdckulgam.edu.in

Oxybis(methylene) dipentanoate lacks these repeating reactive functional groups. Its ester groups are reactive, but their reaction (e.g., hydrolysis) leads to the breakdown of the molecule rather than the linking of monomer units into a polymer chain. Therefore, it cannot act as a monomer or co-monomer in polycondensation reactions. Its role in a polymerization mixture would more likely be that of a plasticizer or a solvent, not a building block of the main polymer chain. This contrasts with molecules like 5,5′-[oxybis(methylene)]bis[2-furancarboxylic acid], which is a true dicarboxylic acid monomer used to synthesize polyesters. rsc.org

As oxybis(methylene) dipentanoate is not a monomer, it does not facilitate polymer chain growth. libretexts.org In the context of radical chain-growth polymerizations, it could potentially participate in a process called chain transfer. libretexts.orgmsu.edu

In a chain transfer event, a growing polymer radical chain (P•) abstracts a hydrogen atom from the dipentanoate molecule (M) instead of reacting with another monomer.

P• + M → PH + M•

Investigation of Degradation Pathways Under Specific Chemical Stimuli

The primary pathway for the chemical degradation of oxybis(methylene) dipentanoate is the cleavage of its ester and acetal (B89532) functionalities, primarily driven by hydrolysis under acidic or basic conditions.

Acid-Catalyzed Degradation:

Protonation: A hydronium ion (H₃O⁺) protonates one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer & Elimination: A proton is transferred to the leaving group (the ...-OCH2O-... portion), which is then eliminated to reform the carbonyl, yielding one molecule of pentanoic acid.

Repeat & Acetal Cleavage: This process repeats for the second ester group. The central HO-CH2-O-CH2-OH (bis(hydroxymethyl) ether) is unstable and readily decomposes in acidic aqueous solution to form two molecules of formaldehyde.

Base-Catalyzed Degradation (Saponification):

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, eliminating the ...-OCH2O-... alkoxide as the leaving group and forming pentanoic acid, which is immediately deprotonated by the basic conditions to yield a pentanoate salt.

Final Products: After acidification of the reaction mixture, the final degradation products are two equivalents of pentanoic acid and formaldehyde.

| Stimulus | Degradation Pathway | Key Intermediates | Final Products |

| Acid (H⁺) / Water | Hydrolysis | Protonated Carbonyl, Tetrahedral Intermediate, Bis(hydroxymethyl) ether | Pentanoic Acid, Formaldehyde |

| Base (OH⁻) / Water | Saponification/Hydrolysis | Tetrahedral Alkoxide Intermediate | Pentanoate Salt, Pentanol, Formaldehyde |

Theoretical and Computational Chemistry Studies on Oxybis Methylene Dipentanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. arxiv.orgrsc.org These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy. For a molecule like Oxybis(methylene) dipentanoate, methods such as Density Functional Theory (DFT) would be highly suitable, offering a good balance between accuracy and computational cost for a molecule of its size. nrel.gov

Frontier Molecular Orbital Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

An FMO analysis of Oxybis(methylene) dipentanoate would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. The locations of the HOMO and LUMO on the molecular structure would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, it would be expected that the HOMO is localized around the oxygen atoms of the ester and ether groups, while the LUMO may be distributed around the carbonyl carbons.

A hypothetical data table for the FMO analysis of Oxybis(methylene) dipentanoate is presented below. The values are illustrative and would need to be determined through actual quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO | -8.5 | Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 7.3 | Energy difference |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified and visualized through methods like Mulliken population analysis or, more informatively, through the generation of a Molecular Electrostatic Potential (MEP) map. avogadro.cclibretexts.orgnumberanalytics.com

An MEP map displays the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id Colors are used to represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. avogadro.cc Green and yellow represent areas with intermediate potential. walisongo.ac.id

For Oxybis(methylene) dipentanoate, an MEP map would likely show negative potential (red) around the carbonyl oxygen atoms due to the presence of lone pairs, making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbons and the methylene (B1212753) protons adjacent to the ether oxygen would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack.

Conformation Analysis and Conformational Isomerism

Due to the presence of several single bonds, Oxybis(methylene) dipentanoate is a flexible molecule that can exist in numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space of a molecule. ebsco.comnih.gov By simulating the movement of atoms over time based on classical mechanics, MD can reveal the preferred conformations and the dynamic transitions between them. ebsco.com An MD simulation of Oxybis(methylene) dipentanoate in a solvent, such as water or an organic solvent, would provide insights into how the molecule behaves in a realistic environment. nih.gov The simulation would generate a trajectory of atomic coordinates, from which the conformational landscape can be mapped.

Energy Minimization and Transition State Search

To refine the understanding of the conformational landscape, specific conformations identified from MD simulations can be subjected to energy minimization using quantum chemical methods. This process finds the nearest local energy minimum on the potential energy surface. libretexts.org

To understand the interconversion between different stable conformers, a transition state search can be performed. scm.com This involves locating the saddle point on the potential energy surface that connects two energy minima. scm.com The energy of the transition state determines the activation energy for the conformational change.

Simulation of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, via the transition state. nih.gov For Oxybis(methylene) dipentanoate, one could simulate reactions such as hydrolysis of the ester groups. This would involve identifying the reaction coordinate (e.g., the distance between the attacking nucleophile and the carbonyl carbon) and calculating the energy profile along this path.

The highest point on this energy profile corresponds to the transition state of the reaction. libretexts.org Characterizing the geometry and energy of the transition state is key to understanding the reaction mechanism and calculating the reaction rate. Such simulations would provide detailed insights into the step-by-step process of bond breaking and formation during a chemical transformation of Oxybis(methylene) dipentanoate.

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For oxybis(methylene) dipentanoate, DFT calculations can provide invaluable insights into reaction mechanisms such as hydrolysis, which is a critical degradation pathway for ester-containing compounds.

DFT studies on analogous ester and ether compounds have established common mechanistic pathways. For instance, the acid-catalyzed hydrolysis of esters typically proceeds through a two-step mechanism. rsc.org The initial step involves the protonation of either the carbonyl oxygen or the ether-like oxygen of the ester group, leading to the formation of a highly reactive acylium ion intermediate. rsc.orgresearchgate.net This protonation is often the rate-determining step, with activation energies typically in the range of 4-10 kcal/mol. rsc.orgresearchgate.net The subsequent step involves the nucleophilic attack of water molecules on the acylium ion. rsc.org

In the case of oxybis(methylene) dipentanoate, DFT could be employed to model the hydrolysis at both the ester and central ether linkages. By calculating the activation energies for protonation and subsequent nucleophilic attack at different sites, the most favorable reaction pathway can be determined. For example, a DFT study could compare the energy barriers for the cleavage of the C-O bond of the ester versus the central ether C-O bond. Such studies on similar ether compounds have been performed using high-level ab initio methods and DFT, providing detailed information on bond dissociation enthalpies (BDEs). rsc.org

Similarly, base-catalyzed hydrolysis mechanisms, which typically proceed via a concerted or stepwise pathway involving a tetrahedral intermediate, can also be elucidated using DFT. nih.govekb.eg Computational studies can model the transition states and intermediates, providing a detailed picture of the reaction coordinate. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies (Ea) for the Hydrolysis of Oxybis(methylene) dipentanoate

| Reaction Step | Catalyst | Site of Attack | Activation Energy (kcal/mol) |

| Protonation | Acid | Ester Carbonyl Oxygen | 8.5 |

| Protonation | Acid | Central Ether Oxygen | 12.2 |

| Nucleophilic Attack | Base | Ester Carbonyl Carbon | 15.7 |

Note: This table presents hypothetical data based on typical values found in the literature for similar ester and ether compounds to illustrate the application of DFT.

Ab Initio Methods for Reaction Energy Profiling

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in constructing detailed reaction energy profiles. These profiles map the energy of the system as it progresses from reactants to products, identifying transition states and intermediates along the reaction pathway. researchgate.net For oxybis(methylene) dipentanoate, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide highly accurate energetics for various potential reactions.

One key application is the study of ether cleavage, a potential reaction pathway for oxybis(methylene) dipentanoate under certain conditions. Ab initio quantum chemical calculations have been used to propose and test mechanisms for ether cleavage in other complex molecules. chemrxiv.orgscipost.orgscipost.org These studies often involve calculating the potential energy surface for different cleavage pathways, such as those initiated by C-H bond activation followed by oxygenate migration. acs.org

For oxybis(methylene) dipentanoate, an ab initio reaction energy profile could be constructed for its decomposition, comparing the homolytic and heterolytic cleavage of both the ester and ether bonds. High-level ab initio methods like G4, G3, and CBS-Q have been successfully used to calculate C-O homolytic bond dissociation enthalpies in ethers with high accuracy. rsc.org

Table 2: Hypothetical Ab Initio Calculated Reaction Energies (ΔE) for Decomposition Pathways of Oxybis(methylene) dipentanoate

| Decomposition Pathway | Method | Reaction Energy (kcal/mol) |

| Ester C(O)-O Bond Homolysis | CBS-QB3 | 75.3 |

| Ether C-O Bond Homolysis | CBS-QB3 | 82.1 |

| Acid-Catalyzed Ester Hydrolysis | MP2/aug-cc-pVTZ | -18.5 |

| Base-Catalyzed Ester Hydrolysis | MP2/aug-cc-pVTZ | -22.0 |

Note: This table contains hypothetical but plausible data derived from trends in computational studies of similar functional groups to demonstrate the utility of ab initio methods.

Molecular Modeling of Intermolecular Interactions

Molecular dynamics (MD) simulations and other molecular modeling techniques are essential for understanding how oxybis(methylene) dipentanoate interacts with its environment, which in turn influences its conformation and reactivity. mdpi.comtum.de

Solvent Effects on Reactivity and Conformation

The solvent environment can significantly impact the conformational preferences and reaction kinetics of a molecule like oxybis(methylene) dipentanoate. frontiersin.org Molecular dynamics simulations can explicitly model the interactions between the solute and solvent molecules, providing insights that are not captured by continuum solvent models. aip.orgrsc.org

Computational studies on the solvatochromism of esters have shown that specific local interactions between the chromophore (in this case, the ester carbonyl group) and solvent molecules are primarily responsible for spectral shifts, and these effects are not always well-captured by simple solvent polarity parameters. osti.govaip.orgmdpi.com Mixed quantum/classical approaches can be used to simulate the infrared spectra of the ester carbonyl stretch in different solvents, revealing how the local solvent environment affects vibrational frequencies. aip.org

The reactivity of oxybis(methylene) dipentanoate will also be solvent-dependent. For example, the rates of hydrolysis are known to be influenced by the ability of the solvent to stabilize charged intermediates and transition states. eurjchem.com MD simulations can be used to calculate the free energy of solvation for reactants, intermediates, and transition states, providing a more complete picture of the reaction energetics in solution. nih.govrsc.org

Host-Guest Interactions and Complex Formation

The presence of a flexible ether linkage and two ester groups makes oxybis(methylene) dipentanoate a potential candidate for host-guest interactions, particularly with metal cations or other electron-deficient species. The oxygen atoms of the ether and carbonyl groups can act as Lewis basic sites, coordinating with guests.

Crown ethers, which are cyclic polyethers, are well-known for their ability to form stable complexes with a variety of guest ions and molecules. mdpi.com While oxybis(methylene) dipentanoate is an acyclic ether-ester, its flexible backbone may allow it to wrap around a guest molecule, forming a pseudocyclic complex. Theoretical studies on crown ethers and their derivatives provide a framework for understanding the potential complexation behavior of oxybis(methylene) dipentanoate. scielo.org.mxkyoto-u.ac.jp

DFT calculations can be used to model the geometry and binding energy of potential host-guest complexes. For example, the interaction of oxybis(methylene) dipentanoate with alkali metal cations like Li+, Na+, and K+ could be investigated. The calculations would reveal the preferred coordination sites (ether vs. carbonyl oxygens) and the conformational changes the molecule undergoes upon complexation. Such studies have been performed for crown ether-based receptors, demonstrating high affinity for ammonium (B1175870) salts of amino acid esters. scielo.org.mx

Table 3: Hypothetical DFT-Calculated Binding Energies of Oxybis(methylene) dipentanoate with Various Cations

| Guest Cation | Coordination Site(s) | Binding Energy (kcal/mol) |

| Li+ | Central Ether and Both Carbonyl Oxygens | -35.8 |

| Na+ | Central Ether and Both Carbonyl Oxygens | -28.5 |

| K+ | Central Ether and Both Carbonyl Oxygens | -21.3 |

| NH4+ | Central Ether Oxygen | -15.2 |

Note: This table presents hypothetical data based on known trends in cation-ether interactions to illustrate the potential host-guest chemistry.

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict spectroscopic properties, such as NMR and IR spectra, from first principles. This is particularly useful for identifying and characterizing novel compounds like oxybis(methylene) dipentanoate.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. modgraph.co.ukacs.org For oxybis(methylene) dipentanoate, GIAO-DFT calculations could predict the 1H and 13C chemical shifts for each unique nucleus in the molecule. nih.govfrontiersin.org These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Such studies have been successfully applied to complex esters like triglycerides. nih.gov The accuracy of these predictions is often high, with root-mean-square errors of less than 0.1 ppm for 1H NMR and within a few ppm for 13C NMR. nih.gov

Similarly, the vibrational frequencies and intensities for the infrared (IR) spectrum of oxybis(methylene) dipentanoate can be calculated using DFT. This would allow for the assignment of key vibrational modes, such as the C=O stretch of the ester groups and the C-O-C stretch of the ether linkage.

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for Oxybis(methylene) dipentanoate

| Nucleus | Predicted 13C Shift (GIAO-DFT) | Experimental 13C Shift | Predicted 1H Shift (GIAO-DFT) | Experimental 1H Shift |

| C=O | 173.5 | 173.2 | - | - |

| O-CH2-O | 92.1 | 91.8 | 5.30 | 5.28 |

| O=C-CH2 | 33.8 | 33.6 | 2.35 | 2.33 |

| C-CH2-C | 27.5 | 27.3 | 1.65 | 1.63 |

| C-CH2-CH3 | 22.1 | 22.0 | 1.35 | 1.32 |

| CH3 | 13.9 | 13.7 | 0.92 | 0.90 |

Note: This table presents hypothetical but realistic data to showcase the predictive power of GIAO-DFT calculations for NMR spectroscopy.

Cheminformatics Approaches to Structure-Reactivity Relationships

Cheminformatics employs computational methods to analyze large datasets of chemical information, enabling the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. farmaciajournal.com These models correlate the chemical structure of molecules with their biological activity or physical properties.

For a class of compounds including oxybis(methylene) dipentanoate, a QSAR study could be conducted to predict properties like toxicity or biodegradability. nih.gov This would involve calculating a variety of molecular descriptors for a series of related ether-esters. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), a mathematical model is built that relates the descriptors to the property of interest. nih.govresearchgate.net Such models have been developed to predict the aquatic toxicity of aliphatic esters, for example. farmaciajournal.comnih.gov A successful QSAR model could then be used to predict the properties of new, unsynthesized ether-esters, guiding the design of safer and more environmentally friendly compounds. nih.gov

Table 5: Examples of Molecular Descriptors for a QSAR Study of Ether-Esters

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based graph invariant. |

| Geometrical | Molecular Surface Area | The solvent-accessible surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. |

Advanced Spectroscopic and Analytical Research Methodologies for Oxybis Methylene Dipentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Oxybis(methylene) dipentanoate. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the molecule's atomic connectivity and spatial arrangement.

High-Resolution 1H and 13C NMR Investigations

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of Oxybis(methylene) dipentanoate. The chemical shifts are predicted based on the analysis of its constituent parts: the pentanoate chains and the central oxybis(methylene) core. For the pentanoate moiety, data from compounds like methyl pentanoate are informative. foodb.cahmdb.ca For the central diether portion, data from dimethoxymethane (B151124) (CH₃-O-CH₂-O-CH₃) serves as a valuable reference. chemicalbook.comguidechem.comnih.gov

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons in the molecule. The methylene (B1212753) protons of the central O-CH₂-O linkage are expected to be the most downfield among the aliphatic signals due to the deshielding effect of two adjacent oxygen atoms, appearing as a sharp singlet. The protons on the carbon adjacent to the ester's carbonyl group (α-CH₂) will appear as a triplet, while the terminal methyl group (δ-CH₃) will also be a triplet. The other two methylene groups (β-CH₂ and γ-CH₂) will present as complex multiplets.

The ¹³C NMR spectrum will display six unique carbon signals, consistent with the molecule's symmetry. The carbon of the central O-CH₂-O group is anticipated to have a chemical shift in the range characteristic of acetals. nih.gov The carbonyl carbon (C=O) of the ester will be the most downfield signal. Carbons within the pentanoate alkyl chain will appear at progressively higher fields as their distance from the electron-withdrawing ester group increases.

Predicted ¹H NMR Data for Oxybis(methylene) dipentanoate (in CDCl₃)

| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Protons |

|---|---|---|---|---|

| a | 5.4 - 5.6 | s | 4H | -O-CH₂ -O- |

| b | 2.3 - 2.5 | t | 4H | -C(=O)-CH₂ - |

| c | 1.6 - 1.8 | m | 4H | -C(=O)-CH₂-CH₂ - |

| d | 1.3 - 1.5 | m | 4H | -CH₂-CH₂ -CH₃ |

Predicted ¹³C NMR Data for Oxybis(methylene) dipentanoate (in CDCl₃)

| Label | Chemical Shift (δ, ppm) (Predicted) | Carbon Type |

|---|---|---|

| 1 | 172 - 174 | C=O |

| 2 | 85 - 95 | O-C H₂-O |

| 3 | 33 - 35 | -C(=O)-C H₂- |

| 4 | 26 - 28 | -C(=O)-CH₂-C H₂- |

| 5 | 21 - 23 | -C H₂-CH₃ |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To confirm the predicted structure and unambiguously assign the ¹H and ¹³C signals, a suite of 2D NMR experiments is essential. doi.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For Oxybis(methylene) dipentanoate, COSY would show correlations between the adjacent methylene groups of the pentanoate chain (b↔c, c↔d, d↔e). The central methylene protons (a) would show no cross-peaks, confirming their isolation from the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). It would definitively link each proton signal to its corresponding carbon signal in the tables above (e.g., proton 'a' to carbon '2', 'b' to '3', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) ¹H-¹³C couplings, which is crucial for connecting the structural fragments. Key expected correlations would include a cross-peak between the central methylene protons (a) and the carbonyl carbon (1), confirming the ester-ether linkage. Additionally, correlations from the α-methylene protons (b) to the carbonyl carbon (1) and the β-carbon (4) would be observed, solidifying the structure of the pentanoate chain.

Solid-State NMR for Polymer-Incorporated Oxybis(methylene) dipentanoate

Should Oxybis(methylene) dipentanoate be used as a plasticizer or incorporated as a monomer into a polymer, solid-state NMR (ssNMR) would be the premier technique for characterizing its structure and dynamics within the solid matrix. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are standard for obtaining high-resolution ¹³C spectra of polymers. acs.orgnju.edu.cn

By analyzing the ¹³C chemical shifts and line widths, one can probe the local environment and conformation of the ether-ester units within the polymer. Furthermore, relaxation time measurements (T₁ and T₁ρ) provide insights into molecular mobility. beilstein-journals.org For a poly(ether-ester) containing this unit, ssNMR could distinguish between rigid crystalline domains and more mobile amorphous domains, providing information on phase composition and the distribution of the Oxybis(methylene) dipentanoate moiety. acs.org

Dynamic NMR for Conformational Exchange and Reaction Kinetics

Acyclic molecules like Oxybis(methylene) dipentanoate are conformationally flexible due to rotation around their single bonds. Dynamic NMR (DNMR) spectroscopy is the technique used to study these exchange processes that occur on the NMR timescale. libretexts.org While significant rotational barriers are not expected at room temperature, variable-temperature (VT) NMR studies could reveal information about preferred conformations at low temperatures.

For instance, rotation around the C-O bonds of the ester and ether linkages could be slowed at very low temperatures, potentially leading to the broadening or splitting of NMR signals. researchgate.net While the energy barriers for such acyclic ethers and esters are generally low, DNMR could quantify these barriers (ΔG‡) if coalescence behavior is observed. libretexts.org Additionally, 2D exchange spectroscopy (EXSY) could be employed to identify and quantify slow exchange processes, such as conformational interconversions or potential ligand exchange if the compound is studied in the presence of metal ions. libretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com They are excellent for identifying functional groups and can be used to monitor reaction progress.

For Oxybis(methylene) dipentanoate, the most prominent features would be:

C=O Stretch: A very strong absorption band in the IR spectrum is expected around 1740-1750 cm⁻¹, characteristic of an aliphatic ester carbonyl group. This band would also be present, though likely weaker, in the Raman spectrum.

C-O Stretches: The molecule contains two types of C-O bonds: the ester (C(=O)-O-C) and the ether (C-O-C) linkages. These will give rise to strong, characteristic bands in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. The asymmetric stretch of the O-CH₂-O ether linkage is expected to be particularly prominent. libretexts.org

C-H Stretches: Aliphatic C-H stretching vibrations from the methylene and methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Predicted Vibrational Frequencies for Oxybis(methylene) dipentanoate

| Vibrational Mode | Frequency Range (cm⁻¹) (Predicted) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 2980 | Medium-Strong | Strong |

| C=O Stretch (Ester) | 1740 - 1750 | Very Strong | Medium |

| CH₂ Bend | 1450 - 1470 | Medium | Medium |

Spectroscopic Characterization of Intermediate Species in Reactions

Vibrational spectroscopy, particularly IR, is highly sensitive and can be used for in-situ monitoring of chemical reactions to detect transient intermediate species. edinst.com For example, during the synthesis of Oxybis(methylene) dipentanoate (e.g., from pentanoyl chloride and bis(hydroxymethyl) ether), IR spectroscopy could track the disappearance of the hydroxyl (-OH) stretch of the starting alcohol (around 3300-3500 cm⁻¹) and the appearance of the ester C=O stretch (around 1745 cm⁻¹), confirming the reaction's progress.

If the compound were to undergo hydrolysis, the reverse process could be monitored: the decrease in the intensity of the ester C=O peak and the growth of a broad O-H band from the resulting carboxylic acid and alcohol. Advanced techniques like reaction IR spectroscopy allow for real-time data acquisition, providing kinetic information and insight into reaction mechanisms.

In-Situ Monitoring of Synthetic Processes

The synthesis of esters like Oxybis(methylene) dipentanoate is frequently monitored in real-time using in-situ spectroscopic methods to optimize reaction conditions and maximize yield. spectroscopyonline.com Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FT-IR) spectroscopy are particularly powerful for this purpose. spectroscopyonline.com

A notable application involves using a specialized water-cooled mid-infrared fiber-optic probe that can be inserted directly into a reaction vessel, even at elevated temperatures. nih.gov This allows for the continuous collection of spectra throughout the esterification process. For the synthesis of Oxybis(methylene) dipentanoate, which involves the reaction of pentanoic acid with a formaldehyde (B43269) equivalent, researchers can track the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the characteristic C=O stretching vibration of the ester product. researchgate.net Real-time data acquisition enables precise determination of reaction kinetics and endpoints without the need for disruptive sampling. spectroscopyonline.comspectroscopyonline.com Similarly, in-situ Raman spectroscopy can be employed to monitor the polymerization of polyesters, tracking the esterification percentage by observing the relative intensities of ester and carboxylic group vibrational bands. acs.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Determination in Polymer Systems

Mass spectrometry is an indispensable tool for the structural analysis of Oxybis(methylene) dipentanoate, providing exact molecular weight and detailed information about its fragmentation behavior, which is key to confirming its identity.

High-Resolution Mass Spectrometry for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. For Oxybis(methylene) dipentanoate (C₁₂H₂₂O₅), the theoretical exact mass can be calculated with high precision. Techniques like LTQ-Orbitrap MS provide the necessary mass accuracy to distinguish the target compound from other molecules with the same nominal mass. nih.gov This capability is fundamental in identifying novel lipids and esters from complex biological or synthetic mixtures. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is used to elicit structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. rsc.org While specific MS/MS data for Oxybis(methylene) dipentanoate is not widely published, a plausible fragmentation pattern can be predicted based on the known behavior of similar diesters and ethers. nih.govmjcce.org.mklibretexts.orgscienceready.com.aututorchase.com

Upon ionization (e.g., by electron impact or electrospray), the molecular ion [M]+• or a protonated molecule [M+H]+ would be formed. Key fragmentation pathways would likely involve:

Cleavage alpha to the ether oxygen: This would result in the formation of a stable oxonium ion.

Cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for esters, leading to the loss of the alkoxy group (-OCH₂O-) or the pentanoyl group. libretexts.orgscienceready.com.au

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the neutral loss of an alkene from the pentanoate chain.

A hypothetical fragmentation table is presented below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [C₁₂H₂₂O₅]+• | [C₅H₉O]+ | C₇H₁₃O₄ | Pentanoyl cation |

| [C₁₂H₂₂O₅]+• | [CH₂OCH₂OCOC₄H₉]+ | C₅H₉O | Fragment from alpha-cleavage |

| [C₁₂H₂₂O₅+H]+ | [C₅H₉O₂]+ | C₇H₁₄O₃ | Protonated pentanoic acid |

This detailed fragmentation analysis provides a structural fingerprint for the molecule. tutorchase.com

Analysis of Polymer End-Groups and Oligomers Containing Oxybis(methylene) dipentanoate Units

In polymer chemistry, Oxybis(methylene) dipentanoate could potentially be used as a building block or an end-capping agent. Mass spectrometry, particularly MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry), is a powerful technique for the characterization of oligomers and polymers, including the identification of end-groups. By analyzing the mass of individual oligomer chains, it is possible to deduce the mass of the repeating monomer unit and the end-groups.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org For a compound like Oxybis(methylene) dipentanoate, obtaining a single crystal suitable for X-ray analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. rsc.orgresearchgate.net

The flexible ether linkage and the two pentanoate chains would allow for multiple conformations, and the crystal structure would reveal the preferred arrangement that allows for the most efficient packing in the crystal lattice. Wide-angle X-ray diffraction (WAXD) on a powder sample would yield a diffraction pattern characteristic of the crystalline domains. rsc.org Studies on related aliphatic cellulose (B213188) esters have shown that the interplanar spacing, observed as shifts in diffraction peaks, changes systematically with the length of the acyl side chains. kyoto-u.ac.jp A similar analysis for a series of related diesters could provide insights into how the chain length affects the crystalline packing.

Chromatographic Techniques Coupled with Spectrometry for Complex Mixture Analysis

Chromatographic techniques are essential for separating Oxybis(methylene) dipentanoate from complex mixtures prior to its identification and quantification. Gas chromatography (GC) and liquid chromatography (LC) are the most common methods, typically coupled with mass spectrometry. nih.govnih.govresearchgate.net

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many esters. academicjournals.org A sample containing Oxybis(methylene) dipentanoate would be injected into the GC, where it would be separated from other components based on its boiling point and interaction with the stationary phase of the column. restek.comresearchgate.net The retention time would serve as a preliminary identifier, with the eluted compound then entering the mass spectrometer for definitive identification based on its mass spectrum and fragmentation pattern. This coupling allows for isomer-resolved measurements, which is crucial when dealing with structurally similar compounds. copernicus.org

For less volatile or thermally labile mixtures, High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) is the method of choice. nih.govnih.gov Different column chemistries (e.g., reversed-phase, HILIC) can be employed to achieve separation. researchgate.net LC-MS/MS methods, in particular, offer high sensitivity and specificity for the quantitative determination of target compounds in complex matrices. nih.govnih.gov

GC-MS and LC-MS for Reaction Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the detailed analysis of reaction mixtures from the synthesis of Oxybis(methylene) dipentanoate. These methods allow for the separation, identification, and quantification of the desired product, unreacted starting materials, intermediates, and by-products, providing crucial insights into reaction efficiency and selectivity.

Detailed Research Findings:

The synthesis of Oxybis(methylene) dipentanoate can theoretically proceed through pathways such as the acid-catalyzed etherification of a pentanoate precursor with a methylene-donating agent or a two-step process involving the formation of a diol ether followed by esterification. Each synthetic route presents a unique profile of potential side products.

For instance, in related acid-catalyzed etherification and esterification reactions, by-products from self-condensation or rearrangement are common. mdpi.comacs.orgdiva-portal.org In a hypothetical synthesis of Oxybis(methylene) dipentanoate, reaction monitoring would be critical. GC-MS is particularly well-suited for this, as it can separate volatile and semi-volatile compounds and provide structural information through mass spectral fragmentation. sapub.orgnih.gov

A typical GC-MS analysis would involve:

Sample Preparation: Dilution of an aliquot of the reaction mixture in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

GC Separation: Injection into a GC system equipped with a capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms) to separate the components based on their boiling points and polarity. A programmed temperature ramp would be employed to ensure the elution of all components from starting materials to the final product. mdpi.com

MS Detection: As components elute from the GC column, they are ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a molecular fingerprint for each compound.

LC-MS serves as a complementary technique, especially for less volatile or thermally labile compounds that are not amenable to GC analysis. nih.govnih.gov A reverse-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol (B129727) gradient is a common starting point for separating esters and related molecules. d-nb.inforesearchgate.net Electrospray Ionization (ESI) is a soft ionization technique frequently used in LC-MS that often keeps the molecular ion intact, which is useful for confirming the molecular weight of the product and by-products.

The table below illustrates a hypothetical reaction product profile for the synthesis of Oxybis(methylene) dipentanoate as would be determined by GC-MS and LC-MS.

| Compound Name | Expected Retention Time (min) | Key m/z Ratios (EI-GC-MS) | Molecular Ion [M+H]⁺ (ESI-LC-MS) |

| Pentanoic Acid | 4.5 | 102, 73, 60, 45 | 103.07 |

| Paraformaldehyde | N/A (Gas) | N/A | N/A |

| Oxybis(methylene) dipentanoate | 15.2 | 232, 115, 103, 87, 45 | 233.14 |

| Methylene dipentanoate (isomer) | 14.8 | 218, 117, 101, 73 | 219.16 |

| Pentanoic Anhydride (B1165640) | 11.5 | 186, 103, 85, 57 | 187.13 |

This table is generated for illustrative purposes based on the principles of mass spectrometry and chromatography of similar compounds.

By integrating the data from these techniques, researchers can build a comprehensive profile of the reaction, enabling optimization of conditions to maximize the yield and purity of Oxybis(methylene) dipentanoate.

Size Exclusion Chromatography (SEC) for Polymer Characterization (if applicable to research on its polymeric forms)

Should Oxybis(methylene) dipentanoate be utilized as a monomer or building block in polymerization reactions, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), would be the primary technique for characterizing the resulting polymers or oligomers. itb.ac.idhuji.ac.il SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages and distributions. csic.esacs.org

Detailed Research Findings:

While specific research on polymeric forms of Oxybis(methylene) dipentanoate is not publicly documented, the principles of SEC are universally applicable to polymer analysis. polymer.co.kr The analysis of oligo-esters and other low molecular weight polymers by SEC is a well-established practice. huji.ac.ilcsic.es

The core principle of SEC involves a column packed with porous gel beads. csic.esglenresearch.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. polymer.co.kr

A typical SEC system for analyzing polymers derived from Oxybis(methylene) dipentanoate would consist of:

Solvent System: Tetrahydrofuran (THF) is a common mobile phase for a wide range of organic-soluble polymers. csic.es

Columns: A set of SEC columns with a range of pore sizes is used to effectively separate polymers across a broad molecular weight distribution.

Detectors: A Refractive Index (RI) detector is a universal detector for polymers. It may be coupled with other detectors, such as a Multi-Angle Light Scattering (MALS) detector, for absolute molecular weight determination without the need for column calibration with standards. researchgate.net

The data obtained from an SEC analysis provides critical information about the polymer's properties:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample where all chains have the same length.

The following table presents hypothetical SEC data for two different polymer batches synthesized using Oxybis(methylene) dipentanoate as a monomer.

| Polymer Batch ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Đ) |

| OBMDP-Poly-01 | 8,500 | 15,300 | 1.80 |

| OBMDP-Poly-02 | 9,200 | 16,100 | 1.75 |

This table contains hypothetical data to illustrate the results of an SEC experiment.

Such data is fundamental for establishing structure-property relationships, ensuring batch-to-batch consistency in production, and understanding how polymerization conditions affect the final macromolecular architecture.

Oxybis Methylene Dipentanoate in Advanced Materials Science Research

Incorporation as a Monomer or Co-monomer in Polymer Synthesis

There is no available research detailing the use of Oxybis(methylene) dipentanoate as a monomer or co-monomer in polymerization reactions.

Design and Synthesis of Polyesters and Co-polyesters Containing Oxybis(methylene) dipentanoate Units

No published studies were found on the design or synthesis of polyesters or co-polyesters that incorporate Oxybis(methylene) dipentanoate units.

Synthesis of Polyurethanes and Polycarbonates Utilizing Derived Intermediates

There is no information on intermediates derived from Oxybis(methylene) dipentanoate for the purpose of synthesizing polyurethanes or polycarbonates.

Research on Modifying Polymer Properties through Oxybis(methylene) dipentanoate Integration

No research is available that explores the modification of polymer properties through the integration of this specific compound.

Investigation of Mechanical Property Enhancement in Polymeric Systems

There are no documented investigations into the enhancement of mechanical properties in polymeric systems resulting from the inclusion of Oxybis(methylene) dipentanoate.

Applications in Coatings and Adhesives Research (focused on chemical modification and curing mechanisms)

Poly(ether-ester)s are also finding applications in the development of advanced coatings and adhesives due to their versatility in chemical modification and curing. nih.govbasf.com The presence of functional groups allows for various crosslinking reactions, leading to materials with a wide range of mechanical and chemical properties.

Chemical modification of poly(ether-ester)s can be achieved through reactions involving their hydroxyl or carboxyl end-groups. For instance, they can be cured with isocyanates to form poly(ester-ether-urethane) coatings. nih.govresearchgate.net A bio-based polyether-ester polyol has been developed for two-component polyurethane coatings that exhibit excellent water-repellent properties and good curing characteristics even in humid conditions. basf.com The modification of polyaspartate esters through ester exchange has also been shown to control the curing time and enhance the properties of polyurea coatings. mdpi.comresearchgate.net

The curing process for resin systems often involves the initiation of polymerization, which can be triggered by heat or light, leading to the formation of a crosslinked network. nih.gov For poly(ether-ester) based resins, the curing mechanism would depend on the specific formulation and the type of crosslinking agents used.

Development of Novel Polymer Additives with Specific Chemical Functions

The incorporation of specific chemical functionalities into polymers can be achieved through the use of additives. While direct research on oxybis(methylene) dipentanoate as a polymer additive is limited, related compounds with ether and ester functionalities have been explored for this purpose. For example, poly(ester amide)s, which contain both ester and amide groups, have been developed as biodegradable materials with good thermal and mechanical properties. upc.edu

The synthesis of functional poly(ester amide)s with pendant amine groups has been reported, demonstrating the potential to introduce reactive sites into a polymer matrix. acs.org Such functional polymers can act as additives to modify the properties of other polymers or to participate in subsequent reactions. The use of diol compounds with ether linkages, such as 4,4-(oxybis(methylene)bis) cyclohexane (B81311) methanol (B129727), in the synthesis of polyester (B1180765) copolymers has been shown to improve the physical properties of the resulting polymer. google.com This suggests that oxybis(methylene) dipentanoate could potentially be used as a comonomer to impart flexibility and control degradation in a variety of polymer systems.

Supramolecular Assembly and Self-Assembled Structures Containing Oxybis(methylene) dipentanoate

The principles of supramolecular chemistry, which involve non-covalent interactions, can be applied to design and construct complex, ordered structures from molecular building blocks. wiley-vch.de The presence of both ether and ester groups in oxybis(methylene) dipentanoate offers possibilities for its participation in supramolecular assemblies.

The self-assembly of block copolymers containing poly(ether-ester) segments is another area of interest. sciforum.netsci-hub.se These copolymers can form various nanostructures, such as micelles and vesicles, in solution, which have applications in areas like drug delivery. researchgate.net The balance between the hydrophilic and hydrophobic blocks, which would include the oxybis(methylene) dipentanoate-containing segment, would govern the morphology of the self-assembled structures. The introduction of an ester functionality into bisurea monomers has been shown to alter the self-assembly behavior, leading to different supramolecular polymer structures. researchgate.net

Environmental Transformation and Degradation Mechanisms of Oxybis Methylene Dipentanoate

Biotic Degradation Mechanisms by Microbial Systems

Biotic degradation by microorganisms is considered a more significant pathway for the environmental breakdown of polyol esters like Oxybis(methylene) dipentanoate compared to abiotic processes.

Enzymatic Hydrolysis by Esterases and Lipases from Environmental Microorganisms

The primary mechanism for the biotic degradation of Oxybis(methylene) dipentanoate is expected to be enzymatic hydrolysis. Microorganisms in soil and water produce a variety of extracellular enzymes, including esterases and lipases, which can catalyze the cleavage of the ester bonds in the molecule mdpi.com. This process breaks down the large parent molecule into its constituent parts: dipentaerythritol (B87275) and pentanoic acid researchgate.netresearchgate.net.

Studies on analogous synthetic ester lubricants have shown that their biodegradability is primarily dependent on the nature of the base fluids and is initiated by enzymatic hydrolysis nih.gov. The rate of enzymatic hydrolysis can be influenced by several factors, including the degree of esterification and the chain length of the fatty acids. While highly branched or complex esters may be hydrolyzed more slowly than simple esters, various microbial species, including those from the genera Pseudomonas and Rhodococcus, are known to produce potent esterases capable of degrading complex esters researchgate.netresearchgate.netmix-up.eu. For instance, Rhodococcus rhodochrous has been shown to hydrolyze di-ester plasticizers, initiating their degradation researchgate.netnih.gov. Similarly, various Pseudomonas species are known to degrade polyester (B1180765) polyurethanes by secreting esterases that cleave the ester linkages mdpi.commix-up.eu.

Microbial Metabolite Identification and Degradation Pathway Elucidation

Following the initial enzymatic hydrolysis, the resulting degradation products, dipentaerythritol and pentanoic acid, are further metabolized by microorganisms.